N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0995739
InChI: InChI=1S/C29H23ClN2O3/c1-20(33)32(18-23-9-5-6-10-27(23)34-19-21-11-13-24(30)14-12-21)25-15-16-28-26(17-25)31-29(35-28)22-7-3-2-4-8-22/h2-17H,18-19H2,1H3
SMILES: CC(=O)N(CC1=CC=CC=C1OCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5
Molecular Formula: C29H23ClN2O3
Molecular Weight: 483 g/mol

N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

CAS No.:

Cat. No.: VC0995739

Molecular Formula: C29H23ClN2O3

Molecular Weight: 483 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide -

Specification

Molecular Formula C29H23ClN2O3
Molecular Weight 483 g/mol
IUPAC Name N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Standard InChI InChI=1S/C29H23ClN2O3/c1-20(33)32(18-23-9-5-6-10-27(23)34-19-21-11-13-24(30)14-12-21)25-15-16-28-26(17-25)31-29(35-28)22-7-3-2-4-8-22/h2-17H,18-19H2,1H3
Standard InChI Key XTRVAOWSYSUDEL-UHFFFAOYSA-N
SMILES CC(=O)N(CC1=CC=CC=C1OCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5
Canonical SMILES CC(=O)N(CC1=CC=CC=C1OCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator